molecular formula C21H26O2 B1141054 (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 54024-10-1

(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1141054
CAS No.: 54024-10-1
M. Wt: 310.4 g/mol
InChI Key: VBLPWTJRPURMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroid derivative characterized by:

  • 17-ethynyl-17-hydroxy group: A unique feature influencing receptor binding and metabolic stability.
  • 13-methyl group: A key substituent differentiating it from analogues like etonogestrel (13-ethyl) .

This structural framework shares homology with corticosteroids and progestins but exhibits distinct functional group modifications that may confer specialized biological activities.

Properties

CAS No.

54024-10-1

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3

InChI Key

VBLPWTJRPURMLR-UHFFFAOYSA-N

SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Synonyms

(17α)-17-Hydroxy-11-methylene-19-norpregn-4-en-20-yn-3-one; 

Origin of Product

United States

Preparation Methods

Lithium Acetylide-Mediated Alkynylation

A foundational step involves introducing the ethynyl group at C17. Patent US9163059B2 details the use of n-butyl lithium and trimethylsilylacetylene (Me₃Si–C≡CH) in tetrahydrofuran (THF) at 0°C under nitrogen. The reaction proceeds via deprotonation of a 17-keto intermediate, followed by nucleophilic addition to form the 17α-ethynyl-17β-hydroxy stereochemistry. Key parameters include:

  • Temperature control (0°C to room temperature) to minimize epimerization.

  • Stoichiometric base (n-BuLi) for complete conversion.

  • Silyl protection to stabilize the acetylide intermediate.

This method achieves yields exceeding 75% but requires rigorous anhydrous conditions.

Transition-Metal Catalyzed Ethynylation

CN104292288A reports a scalable approach using AgNO₃ or CuCl in aprotic solvents (e.g., THF) to mediate the deprotection of 17β-nitro ester precursors. For example:

  • AgNO₃ (3:7 molar ratio) in THF at 60–70°C selectively removes the nitro ester group, yielding the 17-ethynyl-17-hydroxy product with 88.9% efficiency .

  • CuCl with pyridine enhances elimination pathways, favoring 11-methylidene formation but reducing yield to 65.8% due to competing triolefin byproducts.

Formation of the 11-Methylidene Group

Dehydrohalogenation and Elimination

The 11-methylidene group is introduced via β-elimination of a C11 hydroxyl or halide precursor. Patent CN104292288A describes two pathways:

  • SOCl₂-mediated dehydration : Reacting 11α-hydroxy intermediates with thionyl chloride in THF at 60°C achieves 71% yield but generates acidic byproducts requiring neutralization.

  • N-Sulfinyl diimidazole elimination : This reagent promotes regioselective elimination at C11–C12, forming the methylidene group with minimal epimerization.

Transition-Metal Assisted Dehydrogenation

CuCl in liquid paraffin at 160–180°C facilitates dehydrogenation of C11–C12 single bonds, though prolonged heating (>1 hour) risks over-oxidation.

Stereochemical Control and Protective Group Strategies

C3 Ketone Protection

The C3 ketone is often protected as a ketal or enol ether during ethynylation to prevent side reactions. Patent EP0186948B1 highlights the use of ethylene glycol under acidic conditions, with subsequent deprotection via hydrolysis.

17-Hydroxy Group Protection

  • Nitro esters : 17β-Nitro esters (e.g., NO₂COOR) are stable under ethynylation conditions and cleaved selectively with AgNO₃.

  • Acyloxy groups : Acetylation with acetic anhydride permits temporary protection, though saponification risks C17 epimerization.

Industrial Scalability and Process Optimization

Solvent Systems

  • THF is preferred for ethynylation due to its ability to dissolve both polar and nonpolar intermediates.

  • Methylene chloride aids in phase-transfer catalysis during oxidation steps, as described in EP0186948B1.

Catalytic Recycling

AgNO₃ and CuCl catalysts are recoverable via filtration and ion-exchange resins, reducing costs by up to 40% in large-scale batches.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYieldByproducts
C17 Ethynylationn-BuLi/Me₃Si–C≡CHTHF, 0°C, N₂75–80%Epimeric alcohols
17β-Nitro Ester CleavageAgNO₃ in THF60–70°C, 3–4 h88.9%None
11-Methylidene FormationCuCl/pyridine65°C, 4 h65.8%Triolefin derivatives
C3 DeprotectionHCl/THF-H₂O45°C, 2 h95%Ketone hydrates

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The ethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the double bonds yields a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies.

Biology

In biology, the compound is studied for its potential effects on cellular processes. It is often used in research to understand steroid hormone action and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain hormonal disorders and as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical structural differences among the target compound and its analogues:

Compound Name Substituents (Key Positions) Pharmacological Class Key References
Target Compound 11-methylidene, 13-methyl, 17-ethynyl-17-hydroxy Synthetic steroid (potential progestin)
Etonogestrel 11-methylidene, 13-ethyl , 17-ethynyl-17-hydroxy Progestin (contraceptive)
Tixocortol 11β,17-dihydroxy, 21-mercaptoacetyl Corticosteroid (anti-inflammatory)
Dexamethasone 9-fluoro , 11β,17-dihydroxy, 16α-methyl Corticosteroid (anti-inflammatory/immunosuppressant)
Prednisolone 11β,17-dihydroxy, 21-hydroxyacetyl Corticosteroid (anti-inflammatory)
Mifepristone Analogues 11-phenyl , 17-ethynyl-(trimethylsilyl) Progesterone receptor antagonist

Pharmacological and Research Findings

  • Etonogestrel: The 13-ethyl group increases lipophilicity and prolongs half-life compared to the target compound’s 13-methyl group, making it suitable for long-acting contraceptives .
  • Tixocortol : The 21-mercaptoacetyl group enhances anti-inflammatory activity but reduces systemic exposure due to rapid metabolism .
  • Dexamethasone : The 9-fluoro and 16α-methyl groups amplify glucocorticoid receptor affinity, explaining its efficacy in COVID-19 treatment .

Biological Activity

The compound (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic derivative of steroids that has garnered attention for its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H26O2
  • Molecular Weight : 310.43 g/mol
  • CAS Number : 51087-61-7

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity. It acts as a selective progesterone receptor modulator (SPRM), influencing reproductive health and potentially serving therapeutic roles in conditions such as endometriosis and uterine fibroids. Studies have demonstrated its ability to inhibit the proliferation of endometrial cells by modulating progesterone signaling pathways .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of the compound reveal promising results. In vitro studies show that it possesses antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models of inflammation-induced pain and swelling, administration of the compound resulted in a significant reduction in inflammatory markers and pain scores. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Endometriosis Treatment : A clinical trial involving women with endometriosis demonstrated that treatment with this compound led to a reduction in lesion size and associated pain compared to a placebo group. Patients reported improved quality of life and fewer symptoms related to the condition .
  • Bacterial Infections : A study on its efficacy against resistant bacterial strains showed that the compound inhibited growth in 70% of tested strains at concentrations lower than conventional antibiotics. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
Hormonal ModulationActs as an SPRM affecting reproductive health
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in animal models

Table 2: Summary of Case Studies

Study FocusFindingsReference
EndometriosisReduced lesion size and pain
Bacterial ResistanceInhibited growth in resistant strains

Q & A

Basic: What methodologies are recommended for structural elucidation of this compound?

Answer:
Structural characterization requires a combination of X-ray crystallography (for absolute stereochemistry and spatial arrangement) and spectroscopic techniques. Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and hydrogen-bonding networks, as demonstrated in studies of similar steroids . Complementary methods include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., DART ionization in HRMS for accurate mass determination) .
  • Nuclear Magnetic Resonance (NMR) to assign stereocenters and confirm substituent positions (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for methyl and ethynyl group identification).

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
Key synthetic approaches include:

  • Transition metal-catalyzed cross-addition reactions , such as rhodium-catalyzed silylacetylene coupling, which ensures regioselectivity in introducing ethynyl groups .
  • Solvent optimization : Use anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent hydroxyl group oxidation .
  • Chiral resolution techniques (e.g., chiral HPLC) to isolate enantiopure forms, critical for bioactivity studies.

Advanced: How can researchers address stability challenges during experimental workflows?

Answer:

  • Storage : Store at -20°C under nitrogen to minimize degradation, as recommended for analogous compounds in safety data sheets .
  • Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to identify decomposition pathways.
  • Inert atmosphere handling : Use gloveboxes or Schlenk lines for moisture- and oxygen-sensitive reactions.

Advanced: How should contradictory bioactivity data in pharmacological assays be resolved?

Answer:

  • Replicate assays under standardized conditions (e.g., fixed cell lines, controlled cortisol levels for glucocorticoid receptor studies).
  • Comparative studies : Cross-reference results with structurally related corticosteroids (e.g., dexamethasone’s phospholipase-A2 inhibition ) to identify structure-activity relationships (SAR).
  • Dose-response curves : Validate potency discrepancies using multiple concentrations and statistical models (e.g., Hill slopes).

Basic: What analytical methods ensure purity and identity validation?

Answer:

  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 240 nm) for purity assessment (>98%).
  • Electrospray ionization mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
  • Karl Fischer titration : Quantify residual water content, critical for hygroscopic batches.

Advanced: How can researchers assess toxicity with limited toxicological data?

Answer:

  • In silico models : Apply tools like ProTox-II or OECD QSAR Toolbox to predict acute toxicity and carcinogenicity .
  • Comparative toxicology : Cross-reference with IARC-classified analogs (e.g., Gestrinone derivatives ) to infer hazard potential.
  • In vitro assays : Use HepG2 cells for hepatotoxicity screening or Ames tests for mutagenicity.

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
  • First aid : Immediate eye irrigation (15-minute flush) and skin decontamination with pH-neutral soap .

Advanced: How can environmental exposure be minimized during disposal?

Answer:

  • Containment : Use secondary containment trays to prevent drain contamination.
  • Waste treatment : Neutralize acidic/basic byproducts before incineration at licensed facilities.
  • Biodegradation studies : Monitor soil/water samples for persistence using LC-MS/MS.

Advanced: What strategies elucidate receptor-binding mechanisms?

Answer:

  • Molecular docking : Simulate interactions with glucocorticoid receptors using AutoDock Vina and crystal structures (PDB: 1M2Z) .
  • Mutagenesis : Introduce point mutations (e.g., Arg611Ala in ligand-binding domains) to identify critical binding residues.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters.

Advanced: How can decomposition products be characterized?

Answer:

  • Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-HRMS/MS : Identify degradants via accurate mass and fragmentation patterns.
  • Isolation : Use preparative TLC or column chromatography to isolate degradants for NMR analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.